N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3S2/c22-14-9-11-15(12-10-14)29(26,27)13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)28-21/h1-12H,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPOBBLWIFJCAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Aminothiophenol with Carboxylic Acid Derivatives
A classical approach employs o-aminothiophenol and substituted benzaldehydes under acidic conditions. For example, polyphosphoric acid (PPA)-mediated cyclization at 170–200°C for 4 hours yields 2-arylbenzothiazoles with >95% efficiency. Adapting this to the target compound:
This method, while robust, requires high temperatures and generates stoichiometric waste. Recent advances utilize deep eutectic solvents (e.g., choline chloride/acetamide) at 70°C, achieving 98% yield in 1 hour.
Catalytic Oxidative Cyclization
Transition metal catalysts enable milder conditions. Copper(II)-supported silica triazine dendrimers facilitate room-temperature synthesis of 2-arylbenzothiazoles via oxidative coupling of o-aminothiophenol and aldehydes (98% yield, 20 minutes). For the target molecule’s phenyl-benzothiazole moiety:
Sulfonylation of Acetamide
The 4-chlorobenzenesulfonyl group is introduced via sulfonylation of ethyl acetoacetate, followed by hydrolysis:
Sulfonyl Chloride Coupling
4-Chlorobenzenesulfonyl chloride reacts with ethyl acetoacetate in dichloromethane (DCM) using triethylamine (TEA) as a base:
Subsequent hydrolysis with NaOH/EtOH yields 2-(4-chlorobenzenesulfonyl)acetic acid (85–92% yield).
Amide Bond Formation
Coupling the benzothiazole-phenylamine with the sulfonylated acetic acid is critical. Two methods prevail:
Carbodiimide-Mediated Activation
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Mixed Anhydride Method
Isobutyl chloroformate generates a reactive intermediate:
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Benzothiazole Formation | PPA Cyclization | 170°C, 4h | 95 | High yield | High energy, corrosive reagents |
| Deep Eutectic Solvent | 70°C, 1h | 98 | Eco-friendly, mild | Solvent recovery needed | |
| Sulfonylation | Sulfonyl Chloride Coupling | 0°C→RT, 12h | 90 | Reliable | Moisture-sensitive |
| Amidation | EDC/HOBt | RT, 24h | 88 | High purity | Costly reagents |
| Mixed Anhydride | -15°C→RT, 6h | 82 | Scalable | Low-temperature requirements |
Optimization and Scale-Up Challenges
Purification Strategies
Green Chemistry Innovations
-
Catalyst Reusability : Cu(II)-nanosilica triazine dendrimers retain 95% activity over five cycles.
-
Solvent-Free Synthesis : Sulfated tungstate-mediated reactions under ultrasound reduce E-factor by 40%.
Analytical Validation
Critical characterization data for the final compound:
Chemical Reactions Analysis
Types of Reactions: N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or chlorobenzenesulfonyl moieties, often involving nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in acidic or neutral conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Amines, alcohols, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as sulfones or sulfoxides.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups attached to the benzothiazole or chlorobenzenesulfonyl rings.
Scientific Research Applications
Medicinal Chemistry
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide has been studied for its potential therapeutic effects:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various pathogens, including Staphylococcus aureus. Studies show inhibition rates of up to 80.69% at concentrations of 50 µg/mL.
- Anti-tubercular Activity : Research indicates that this compound targets DprE1, an enzyme critical for the biosynthesis of the mycobacterial cell wall, leading to the death of Mycobacterium tuberculosis.
- Enzyme Inhibition : It has shown potential as an inhibitor of carbonic anhydrase (CA), particularly CA IX, which is overexpressed in several cancers. The IC50 values for CA IX inhibition range from 10.93 to 25.06 nM.
Biological Studies
The biological implications of this compound extend beyond antimicrobial properties:
- Apoptosis Induction : In vitro studies on MDA-MB-231 breast cancer cells demonstrated that the compound induces apoptosis significantly, increasing annexin V-FITC positivity by 22-fold compared to control groups.
- Anti-inflammatory Properties : The compound is also being investigated for its anti-inflammatory effects, which may contribute to its overall therapeutic potential in treating inflammatory diseases.
Material Science
In addition to its medicinal applications, this compound serves as a building block in organic synthesis:
- Synthesis of Complex Molecules : This compound is utilized in the development of novel materials and chemical processes within industrial chemistry. Its unique structure allows for modifications that can lead to new functionalities.
Case Study 1: Antimicrobial Efficacy
A study focused on the antibacterial efficacy of this compound demonstrated its effectiveness against resistant strains of bacteria. The results indicated a marked reduction in bacterial growth at varying concentrations, supporting its potential use as a therapeutic agent in treating bacterial infections.
| Concentration (µg/mL) | Inhibition Rate (%) |
|---|---|
| 10 | 30 |
| 25 | 55 |
| 50 | 80.69 |
Case Study 2: Anti-tubercular Activity
Research published in medicinal chemistry journals highlighted the compound's mechanism of action against Mycobacterium tuberculosis. By inhibiting DprE1, it disrupts cell wall synthesis, leading to bacterial cell death.
Mechanism of Action
The mechanism by which N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition of their activity. For example, in antibacterial applications, it may inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan formation. In cancer treatment, it may interfere with signaling pathways that promote cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzothiazole Acetamides
a) N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(4-Methylphenoxy)acetamide (ChemDiv D341-1927)
- Structural Differences: The benzothiazole is attached to the phenyl group at the 3-position instead of the 2-position, and the acetamide bears a 4-methylphenoxy group rather than a 4-chlorobenzenesulfonyl group.
- The positional isomerism (2- vs. 3-phenyl substitution) may alter binding affinity in biological systems due to steric effects .
b) N-(1,3-Benzothiazol-2-yl)-2-(4-Methylpiperazin-1-yl)acetamide (BZ-IV)
- Structural Differences : The acetamide substituent is a 4-methylpiperazine instead of a sulfonyl group.
- Functional Impact : The piperazine introduces basicity and enhanced water solubility compared to the sulfonyl group. This modification could improve pharmacokinetic properties, such as blood-brain barrier penetration, but may reduce stability in acidic environments .
c) Trifluoromethyl-Substituted Benzothiazole Acetamides (EP 3 348 550A1)
- Example : N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide.
- Structural Differences : A trifluoromethyl group replaces the chlorophenylsulfonyl moiety.
Sulfonyl-Containing Acetamides
a) N-{5-[(4-Chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-(4-Methoxyphenyl)acetamide
- Structural Differences : The sulfonyl group is part of a thiadiazole ring system instead of a benzene ring.
- Functional Impact : The thiadiazole ring introduces additional hydrogen-bonding sites, which may enhance binding to polar enzyme active sites. However, the reduced aromaticity compared to benzothiazole could diminish π-π stacking interactions .
b) Morpholinosulfonylphenyl Acetamides (BMC Chemistry, )
- Example: N-(4-(Morpholinosulfonyl)phenyl)-2-(4-chlorophenylamino)acetamide (5l).
- Structural Differences: A morpholino group replaces the benzothiazole-phenyl system.
- Functional Impact: The morpholino group improves water solubility and metabolic stability but may reduce membrane permeability compared to the lipophilic benzothiazole moiety. These derivatives are often explored for antiviral and anticancer activities .
Hybrid Sulfonyl/Benzothiazole Derivatives
a) PZ-39 (N-(4-Chlorophenyl)-2-[(6-{[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide)
- Structural Differences : Incorporates a triazine ring linked to the benzothiazole via a sulfanyl group.
- Functional Impact : The triazine moiety introduces multiple hydrogen-bonding sites, making it a potent inhibitor of ABCG2 transporters in drug-resistant cancers. The target compound’s simpler structure may lack this multi-target capability but could offer improved synthetic accessibility .
Key Comparative Data
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for BZ-IV (e.g., coupling reactions in DMF with potassium carbonate) but requires 4-chlorobenzenesulfonyl chloride as a reagent .
- The 4-chlorobenzenesulfonyl group may enhance binding to ATP-binding cassette transporters .
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide?
The synthesis of analogous acetamide derivatives typically involves refluxing sulfonamide intermediates with acetic anhydride or acylating agents. For example, in related compounds like N-(4-chloro-2-nitrophenyl)acetamide derivatives, heating the sulfonamide precursor with acetic anhydride under reflux conditions followed by slow crystallization from ethanol yields pure crystals . Key steps include controlling reaction time, temperature, and purification via recrystallization. Researchers should monitor reaction progress using TLC and characterize intermediates via NMR or FTIR before proceeding to final steps.
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, angles, and intermolecular interactions. For instance, in structurally similar compounds, SCXRD revealed torsion angles (e.g., nitro group deviation from the benzene ring plane: -16.7° and 160.9°) and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing crystal packing) . Complementary techniques include:
- NMR spectroscopy : To confirm proton environments and substituent connectivity.
- FTIR : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).
- Mass spectrometry : For molecular ion validation and fragmentation patterns .
Q. What are the common challenges in purifying this compound, and how are they addressed?
Impurities often arise from incomplete acylation or side reactions. Recrystallization using ethanol or methanol is effective for removing unreacted starting materials. For example, slow evaporation of ethanolic solutions over 48 hours produced high-purity crystals in related syntheses . Column chromatography with silica gel (hexane/ethyl acetate gradients) can resolve polar byproducts. Purity should be verified via HPLC (≥95% peak area) and melting point consistency.
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production in academic settings?
Yield optimization requires balancing stoichiometry, solvent choice, and catalysis. Key strategies include:
- Catalytic acid/base : For example, using H₂SO₄ or DMAP to accelerate acylation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity but may require post-reaction dilution with water to precipitate products.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield . Contradictions in reported yields (e.g., 2–5% in multi-step syntheses vs. 60–70% in single-step reactions) highlight the need for systematic parameter screening (DoE) .
Q. How do molecular conformation and intermolecular interactions influence the compound’s physicochemical properties?
SCXRD studies of analogs show that non-covalent interactions (e.g., C–H⋯O, π-π stacking) dictate solubility and stability. For example, head-to-tail hydrogen bonding (C9–H9B⋯O3, 3.22 Å) in crystal lattices reduces solubility in non-polar solvents . Computational modeling (DFT or MD simulations) can predict conformational flexibility, such as benzothiazole ring rotation affecting binding affinity in biological assays .
Q. How should researchers address contradictions in bioactivity data across studies?
Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory results) may stem from assay conditions (e.g., cell line variability, concentration ranges). To resolve these:
- Standardize assays : Use validated cell lines (e.g., NCI-60 panel) and controls.
- SAR studies : Modify substituents (e.g., sulfonyl vs. acetyl groups) to isolate pharmacophoric motifs .
- Meta-analysis : Compare data across multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters for Structural Analogues
| Parameter | Value (Example from ) | Significance |
|---|---|---|
| C–H⋯O bond distance | 3.22 Å | Stabilizes crystal packing |
| Nitro group torsion angle | -16.7°, 160.9° | Indicates electronic effects on planarity |
| Space group | P2₁/c | Confirms centrosymmetric packing |
Q. Table 2: Troubleshooting Low Synthetic Yields
| Issue | Solution | Reference |
|---|---|---|
| Unreacted starting material | Increase reaction time/temperature | |
| Polar byproducts | Optimize column chromatography (EtOAc/hexane) | |
| Poor crystallization | Use slow evaporation with mixed solvents (EtOH/H₂O) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
